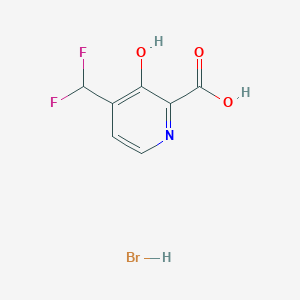

4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide

Description

4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide is a fluorinated pyridine derivative with a hydrobromide salt. Its structure features a pyridine core substituted with a difluoromethyl group at the 4-position, a hydroxyl group at the 3-position, and a carboxylic acid at the 2-position. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Fluorine substitution is critical for modulating bioavailability and target interactions, as fluorinated compounds often exhibit improved metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C7H6BrF2NO3 |

|---|---|

Molecular Weight |

270.03 g/mol |

IUPAC Name |

4-(difluoromethyl)-3-hydroxypyridine-2-carboxylic acid;hydrobromide |

InChI |

InChI=1S/C7H5F2NO3.BrH/c8-6(9)3-1-2-10-4(5(3)11)7(12)13;/h1-2,6,11H,(H,12,13);1H |

InChI Key |

IQPPKRNFLRMHLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)O)C(=O)O.Br |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Process

| Step | Reaction Description | Reagents/Catalysts | Conditions | Product Intermediate |

|---|---|---|---|---|

| 1 | Palladium-catalyzed coupling of 3,5-dihalo-2-cyanopyridine with difluoromethyl-substituted arylboronic acid | [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II), K2CO3 base | DMF solvent, 45 °C | 5-(Difluoromethyl)-3-halo-2-cyanopyridine |

| 2 | Methoxide substitution on 3-halo group | Sodium methoxide, methanol | Reflux | 5-(Difluoromethyl)-3-methoxy-2-cyanopyridine |

| 3 | Hydrolysis and hydroxylation | 48% Hydrobromic acid | Reflux | 4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid |

| 4 | Salt formation | Hydrobromic acid (HBr) | Ambient or reflux | 4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide |

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Catalyst | [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF), Methanol |

| Temperature | 45 °C (coupling), Reflux (methoxide substitution and hydrolysis) |

| Acid for Hydrolysis | 48% Hydrobromic acid |

| Reaction Time | Typically several hours per step (varies by scale) |

| Yield | Not explicitly reported; analogous reactions typically 60-85% per step |

Additional Notes from Literature and Patent Sources

- The synthetic route is adapted from patent EP 3 683 209 B1, which details similar hydroxypyridine carboxylic acid derivatives preparation via halogenated cyanopyridines and boronic acid coupling.

- The use of hydrobromic acid serves dual roles: hydrolysis agent and salt formation reagent.

- Fluorinated substituents such as difluoromethyl groups are introduced via boronic acid coupling partners or fluorinated reagents in early steps.

- Alternative methods involving trifluoromethyl analogs show related synthetic strategies but differ in fluorination patterns and reagents.

- The final hydrobromide salt improves physicochemical properties relevant for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This compound may also act as a bioisostere, mimicking the behavior of other functional groups in biological systems .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Fluorine’s Role : The target compound’s difluoromethyl group balances steric and electronic effects, offering advantages over bulkier trifluoromethyl groups in binding pocket accommodation .

- Hydrogen Bonding: The 3-hydroxyl and 2-carboxylic acid groups may enable stronger interactions with target proteins compared to methyl or cyano substituents in dihydropyridine analogs .

- Safety : Bromide’s toxicity profile requires careful formulation, as excessive bromide accumulation can cause adverse effects, unlike hydrochloride salts .

Biological Activity

4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide, a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and a hydroxypyridine moiety, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 253.04 g/mol. The structure includes a pyridine ring with hydroxyl and carboxylic acid functional groups, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing hydroxypyridine derivatives exhibit significant antimicrobial activity. For instance, research has shown that certain substituted 3-hydroxypyridine derivatives can inhibit the growth of various pathogens, including Leishmania donovani and Trypanosoma species. The biological evaluation of these compounds often involves determining their IC50 values against specific microbial strains.

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| This compound | Leishmania donovani | TBD |

| Other derivatives | Trypanosoma brucei | TBD |

This table summarizes the potential antimicrobial efficacy of the compound in comparison to other derivatives.

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor. For example, studies on related compounds have demonstrated their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is significant for applications in skin whitening and treating hyperpigmentation disorders.

- Mechanism of Action : Molecular docking studies indicate that the compound fits well into the active site of tyrosinase, suggesting a competitive inhibition mechanism.

- Kinetic Studies : Kinetic analysis revealed that certain derivatives exhibit IC50 values comparable to established inhibitors like kojic acid.

Antioxidant Activity

In addition to antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Research Findings : Preliminary assays have shown that this compound exhibits significant radical scavenging activity, making it a candidate for further investigation in oxidative stress-related conditions.

Study on Tyrosinase Inhibition

A study synthesized several 3-hydroxypyridine derivatives and evaluated their inhibitory effects on tyrosinase. Among these, a derivative structurally similar to this compound demonstrated promising results with an IC50 value of 25.82 µM, indicating its potential as a competitive inhibitor against tyrosinase .

Antimicrobial Screening

In another study focusing on antimicrobial properties, various derivatives were screened against Leishmania and Trypanosoma species. The results suggested that modifications in the hydroxypyridine structure significantly influenced their activity levels .

Q & A

Basic: What synthetic routes are recommended for preparing 4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide?

Methodological Answer:

The synthesis typically involves sequential functionalization of a pyridine scaffold. A plausible route includes:

- Step 1: Introduction of the difluoromethyl group via nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® .

- Step 2: Hydroxylation at the 3-position using oxidative conditions (e.g., H₂O₂/acidic media) or directed ortho-metalation strategies.

- Step 3: Formation of the hydrobromide salt by treating the free carboxylic acid with HBr in anhydrous conditions .

Key Validation: Monitor intermediates using NMR for fluorination efficiency and HPLC for purity (>95%) .

Basic: How can the structure of this compound be confirmed spectroscopically?

Methodological Answer:

- and NMR: Confirm substitution patterns (e.g., difluoromethyl at C4: δ ~ -120 ppm for ) and hydroxyl proton exchange (D₂O shake) .

- IR Spectroscopy: Detect carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O (~1700 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic pattern matching hydrobromide (Br: 1:1 ratio for M⁺ and M+2) .

Advanced: How does the difluoromethyl group influence the compound’s conformational stability and binding interactions?

Methodological Answer:

The difluoromethyl group introduces steric and electronic effects:

- Steric Effects: Fluorine’s small size allows tight packing in crystal lattices (confirmed via X-ray crystallography) .

- Electronic Effects: The electron-withdrawing nature reduces basicity of adjacent hydroxyl/carboxylic acid groups, enhancing solubility at physiological pH .

- Docking Studies: Use computational tools (e.g., AutoDock) to assess interactions with target proteins. Fluorine’s electronegativity may form weak hydrogen bonds or dipole interactions in binding pockets .

Advanced: How should researchers address discrepancies in reported solubility data for this compound?

Methodological Answer:

- Controlled Solubility Assays: Perform gravimetric analysis in buffered solutions (pH 1–7.4) at 25°C and 37°C.

- Cross-Validation: Compare results with HPLC-based solubility measurements (e.g., shake-flask method) .

- Potential Pitfalls: Variations may arise from residual solvents or salt dissociation kinetics. Ensure thorough lyophilization and quantify residual solvents via GC-MS .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Handle HBr in a fume hood due to corrosive fumes .

- Spill Management: Neutralize acid spills with sodium bicarbonate and dispose of waste in halogen-compatible containers .

- Storage: Store desiccated at -20°C to prevent hydrolysis of the hydrobromide salt .

Advanced: How can researchers optimize reaction yields for scale-up synthesis?

Methodological Answer:

- Parameter Screening: Use DoE (Design of Experiments) to test variables (temperature, solvent polarity, catalyst loading). For fluorination, optimize with anhydrous DMF as solvent at 0–5°C .

- Catalyst Selection: Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency for pyridine functionalization .

- Yield Improvement: Isolate intermediates via column chromatography (silica gel, EtOAc/hexane) and confirm purity with TLC (Rf ~0.3) .

Advanced: What strategies are recommended for analyzing its metabolic stability in vitro?

Methodological Answer:

- Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS over 60 minutes.

- Metabolite ID: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Basic: How is the hydrobromide salt advantageous over the free carboxylic acid form?

Methodological Answer:

- Enhanced Solubility: The ionic form improves aqueous solubility, critical for bioavailability studies.

- Crystallinity: Hydrobromide salts often form stable crystals suitable for X-ray diffraction analysis .

- Handling Stability: Reduced hygroscopicity compared to free acids minimizes decomposition during storage .

Advanced: How can computational modeling predict its reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites.

- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS models.

- Validation: Compare predicted activation energies with experimental kinetic data (e.g., SNAr reaction rates) .

Advanced: What analytical methods resolve conflicting data on its degradation products?

Methodological Answer:

- Forced Degradation Studies: Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).

- LC-HRMS/MS: Identify degradation products (e.g., decarboxylation or defluorination) with mass accuracy <2 ppm.

- Stability-Indicating Methods: Develop HPLC methods with baseline separation (e.g., C18 column, 0.1% TFA/acetonitrile gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.